![molecular formula C21H19FN2O5S2 B2766206 (E)-N-((Z)-3-allyl-5-(3,4-dimethoxybenzylidene)-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide CAS No. 867041-89-2](/img/structure/B2766206.png)
(E)-N-((Z)-3-allyl-5-(3,4-dimethoxybenzylidene)-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide
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Description
(E)-N-((Z)-3-allyl-5-(3,4-dimethoxybenzylidene)-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C21H19FN2O5S2 and its molecular weight is 462.51. The purity is usually 95%.
BenchChem offers high-quality (E)-N-((Z)-3-allyl-5-(3,4-dimethoxybenzylidene)-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-((Z)-3-allyl-5-(3,4-dimethoxybenzylidene)-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cancer Treatment Applications
- Compounds with structures similar to the specified chemical have been shown to possess significant anticancer activities. For instance, derivatives of benzimidazole and thiazolidinone exhibited notable antitumor activity against human hepatocellular carcinoma, breast adenocarcinoma, and colon carcinoma cell lines (Refaat, 2010). Another study highlighted the application of zinc phthalocyanine derivatives, which possess good fluorescence properties, high singlet oxygen quantum yield, and are considered potent Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
- Fluoro-substituted sulphonamide compounds, including thiazole derivatives, have shown promising antimicrobial screening results. The structural presence of fluorobenzenes and sulfonamide has been linked to potent biodynamic agents, suggesting the utility of such compounds in developing new antimicrobial treatments (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).
Enzyme Inhibition
- Sulfonamide derivatives have been synthesized and evaluated for their inhibitory effects on various enzymes, including carbonic anhydrase (CA), which plays a significant role in physiological processes. These compounds have demonstrated varying degrees of inhibition against CA isoforms, suggesting their potential in designing selective enzyme inhibitors for therapeutic applications (Ilies et al., 2003).
properties
IUPAC Name |
(NE)-N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O5S2/c1-4-11-24-20(25)19(13-14-5-10-17(28-2)18(12-14)29-3)30-21(24)23-31(26,27)16-8-6-15(22)7-9-16/h4-10,12-13H,1,11H2,2-3H3/b19-13-,23-21+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVHDLZRPYSAOA-XMFNYGHISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=NS(=O)(=O)C3=CC=C(C=C3)F)S2)CC=C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(/C(=N\S(=O)(=O)C3=CC=C(C=C3)F)/S2)CC=C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((Z)-3-allyl-5-(3,4-dimethoxybenzylidene)-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide |
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